Einecs 308-793-8

CAS No.: 98510-85-1

Cat. No.: VC17050922

Molecular Formula: C36H81N2O4P

Molecular Weight: 637.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98510-85-1 |

|---|---|

| Molecular Formula | C36H81N2O4P |

| Molecular Weight | 637.0 g/mol |

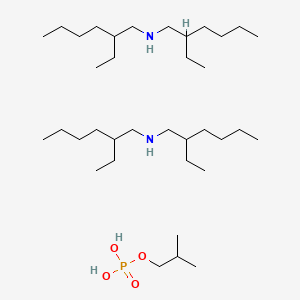

| IUPAC Name | 2-ethyl-N-(2-ethylhexyl)hexan-1-amine;2-methylpropyl dihydrogen phosphate |

| Standard InChI | InChI=1S/2C16H35N.C4H11O4P/c2*1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-4(2)3-8-9(5,6)7/h2*15-17H,5-14H2,1-4H3;4H,3H2,1-2H3,(H2,5,6,7) |

| Standard InChI Key | YKSQULBXEMSMNI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)CNCC(CC)CCCC.CCCCC(CC)CNCC(CC)CCCC.CC(C)COP(=O)(O)O |

Introduction

Chemical Identification and Nomenclature

Primary Identifiers

EINECS 308-793-8 is cataloged under multiple identifiers, including CAS Registry Number 98510-85-1, PubChem CID 44149279, and DSSTox Substance ID DTXSID90913236 . These identifiers facilitate cross-referencing across regulatory, commercial, and scientific databases. The compound’s IUPAC name, 2-ethyl-N-(2-ethylhexyl)hexan-1-amine; 2-methylpropyl dihydrogen phosphate, reflects its dual-component nature as a 1:2 molar ratio salt .

Table 1: Key Identifiers of EINECS 308-793-8

| Property | Value | Source |

|---|---|---|

| EINECS Number | 308-793-8 | |

| CAS Number | 98510-85-1 | |

| PubChem CID | 44149279 | |

| Molecular Formula | ||

| Molecular Weight | 637.0 g/mol |

Structural Characteristics

Molecular Composition

The compound comprises two distinct moieties:

-

Bis(2-ethylhexyl)amine (CID 7791): A branched tertiary amine with two 2-ethylhexyl groups attached to a central nitrogen atom .

-

2-Methylpropyl dihydrogen phosphate (CID 75574): An organophosphate featuring a phosphate group esterified with an isobutyl chain .

The ionic interaction between the protonated amine and the phosphate anion stabilizes the salt structure.

Table 2: Structural Properties

| Property | Value | Source |

|---|---|---|

| Rotatable Bond Count | 27 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface Area | 90.8 Ų |

Physicochemical Properties

Stability and Degradation

With a heavy atom count of 43 and undefined stereocenters at four positions, the compound may exhibit stereoisomerism, though no specific data on isomer prevalence is available . The phosphate group’s susceptibility to hydrolysis under acidic or alkaline conditions could influence degradation pathways.

While direct applications are not explicitly cited, the compound’s structure suggests utility in:

-

Surfactant Systems: The amphiphilic nature of the amine-phosphate complex could stabilize emulsions or micelles.

-

Ionic Liquids: Its ionic character and organic solubility may suit niche solvent applications.

Synthetic Pathways

Synthesis likely involves neutralizing bis(2-ethylhexyl)amine with isobutyl dihydrogen phosphate. Reaction conditions (e.g., stoichiometry, solvent) would dictate product purity and yield.

Analytical Characterization

Mass Spectrometry

The exact mass (636.59339607 Da) and monoisotopic mass (636.59339607 Da) facilitate identification via high-resolution mass spectrometry (HRMS) .

Environmental and Toxicological Profile

Ecotoxicity

No ecotoxicity data is available, but the phosphate moiety’s potential for eutrophication and the amine’s persistence warrant further study.

Biodegradation

The compound’s complexity and branched alkyl chains suggest slow biodegradation, posing risks of bioaccumulation.

Future Research Directions

Knowledge Gaps

-

Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

-

Environmental Fate: Hydrolysis rates, photodegradation, and soil adsorption studies are needed.

Regulatory Monitoring

Updates to REACH dossiers and harmonized classification under CLP (Classification, Labelling, and Packaging) regulations are critical for risk management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume